DC4SMe Exhibits Comparable Potency to DC44SMe Across Three Lymphoma/Leukemia Cell Lines, with Subtle Cell-Type-Specific Differences
In direct comparator studies across three human cancer cell lines, DC4SMe and DC44SMe display similar but non-identical potency profiles. DC4SMe yields IC50 values of 1.9 nM (Ramos), 2.9 nM (Namalwa), and 1.8 nM (HL60/s) . DC44SMe, differing only by a gem-dimethyl substitution adjacent to the disulfide in the linker, gives IC50s of 2.0 nM, 2.8 nM, and 1.9 nM in the same three lines, respectively .
| Evidence Dimension | In vitro cytotoxicity (IC50) against human lymphoma/leukemia cell lines |
|---|---|
| Target Compound Data | IC50: Ramos = 1.9 nM; Namalwa = 2.9 nM; HL60/s = 1.8 nM |
| Comparator Or Baseline | DC44SMe: Ramos = 2.0 nM; Namalwa = 2.8 nM; HL60/s = 1.9 nM |
| Quantified Difference | DC4SMe is slightly more potent against Ramos (1.9 vs 2.0 nM; 5% difference) and HL60/s (1.8 vs 1.9 nM; 5% difference), while being marginally less potent against Namalwa (2.9 vs 2.8 nM; 3.6% difference). |
| Conditions | Cell viability assays; exposure duration not specified in vendor datasheets but presumed 72–96 h standard protocols; DMSO vehicle control. |
Why This Matters
These potency differences, though small, may translate to distinct therapeutic windows or payload selection criteria when optimizing ADC candidates against specific tumor indications.
